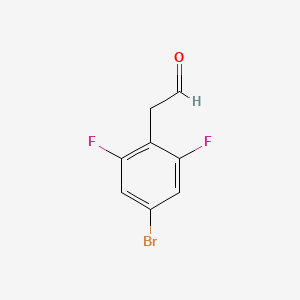
Tartaric acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate, also known as (2R,3R)-(+)-tartaric acid, is a naturally occurring organic compound. It is a dihydroxy derivative of succinic acid and exists as a hydrate. This compound is widely known for its chiral properties and is commonly used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate can be achieved through several methods. One common approach involves the oxidation of D-glucose using nitric acid, which yields (2R,3R)-2,3-Dihydroxysuccinic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate often involves the fermentation of glucose by specific strains of microorganisms such as Rhodococcus erythropolis. The fermentation process is optimized to maximize the yield of the desired product, followed by purification steps to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include dihydroxyfumaric acid, dihydroxybutanedioic acid, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property is particularly useful in detoxification processes and in the treatment of metal poisoning .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Dihydroxysuccinic acid hydrate: The enantiomer of (2R,3R)-2,3-Dihydroxysuccinic acid hydrate, with similar chemical properties but different biological activities.
Dibenzoyl-(2R,3R)-tartaric acid: A derivative used in chiral resolution processes.
Uniqueness
(2R,3R)-2,3-Dihydroxysuccinic acid hydrate is unique due to its high chiral purity and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring precise enantiomeric separation and metal ion chelation .
Propriétés
Formule moléculaire |
C4H8O7 |
|---|---|
Poids moléculaire |
168.10 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2-;/m1./s1 |
Clé InChI |
UUDLQDCYDSATCH-ZVGUSBNCSA-N |
SMILES isomérique |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



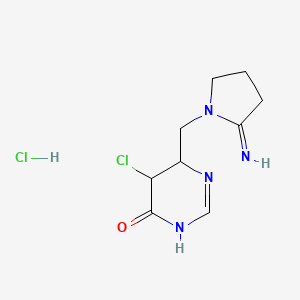
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)

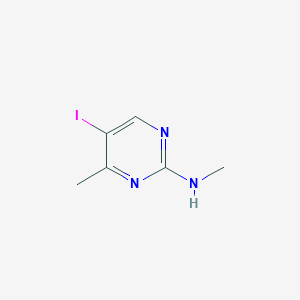
![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
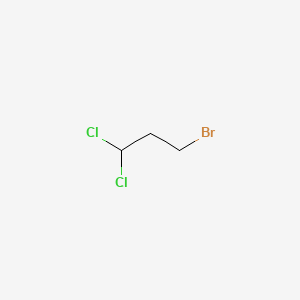
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
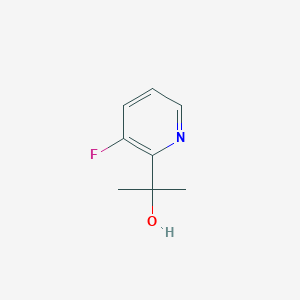
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
